Product packaging for Methylcyclopropane(Cat. No.:CAS No. 594-11-6)

Methylcyclopropane

Cat. No.: B1196493
CAS No.: 594-11-6
M. Wt: 56.11 g/mol
InChI Key: VNXBKJFUJUWOCW-UHFFFAOYSA-N
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Description

Methylcyclopropane is a cyclic alkane with the molecular formula C4H8, characterized by a cyclopropane ring with an attached methyl group . It is a colorless gas at room temperature with a boiling point of approximately 0.7°C (273.85 K) . This compound is noted for its high reactivity stemming from the strained cyclopropane ring, making it a valuable intermediate in organic synthesis and chemical research . In scientific research, this compound serves as a key reagent for exploring new catalytic reactions. For instance, its protonated form has been identified as a crucial intermediate in zeolite-catalyzed reactions, driving complete carbon scrambling in C4 olefin isomerization at room temperature . Furthermore, it acts as a fundamental building block in palladium-catalyzed [2+1] cycloaddition reactions to construct more complex this compound groups, demonstrating its utility in advanced synthetic methodology development . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8 B1196493 Methylcyclopropane CAS No. 594-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcyclopropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8/c1-4-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBKJFUJUWOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060481
Record name Cyclopropane, methyl-
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Molecular Weight

56.11 g/mol
Source PubChem
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CAS No.

594-11-6
Record name Methylcyclopropane
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Record name 1-Methylcyclopropane
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Record name Cyclopropane, methyl-
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Record name Cyclopropane, methyl-
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Record name Methylcyclopropane
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Record name Methylcyclopropane
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Fundamental Aspects and Research Context of Methylcyclopropane Chemistry

Historical Trajectories and Milestones in Cyclopropane (B1198618) Chemistry Research

The story of methylcyclopropane is intrinsically linked to the broader history of cyclopropane chemistry. The journey began in 1881 when Austrian chemist August Freund first synthesized the parent cyclopropane molecule. wikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular reaction that formed the three-membered ring. wikipedia.org This discovery presented a significant theoretical challenge to the chemistry community of the time.

In 1885, Adolf von Baeyer proposed his influential "Strain Theory" to explain the stability of cyclic compounds. slideshare.netcutm.ac.inyoutube.com Baeyer postulated that any deviation from the ideal tetrahedral bond angle of 109.5° would create internal strain, rendering the molecule less stable. cutm.ac.inlibretexts.orgslideshare.net With its 60° internal bond angles, cyclopropane was identified as the most strained and, therefore, most reactive of the cycloalkanes, a prediction that largely holds true. slideshare.netlibretexts.orgslideshare.net

The unique nature of bonding in cyclopropane remained a puzzle for decades. It wasn't until the mid-20th century that more sophisticated bonding models emerged. In 1947, Charles Coulson and William Moffitt introduced the concept of "bent bonds" or "banana bonds". wikipedia.orgpharmaguideline.com Their quantum mechanical calculations suggested that the carbon-carbon bonds in cyclopropane are not straight but are bent outwards, a result of rehybridization to relieve some of the severe angle strain. slideshare.netpharmaguideline.comwiley.comscribd.com This model describes the C-C bonds as having increased p-character, which explains their relative weakness and the molecule's propensity for ring-opening reactions. pharmaguideline.comwiley.com

Almost concurrently, in 1947, A.D. Walsh proposed an alternative model. wiley.combluffton.edu The Walsh model describes the bonding in cyclopropane using a set of sp² hybridized orbitals for the C-H bonds and the exterior of the ring, with the remaining p-orbitals overlapping in the center of the ring. wikipedia.orgwiley.combluffton.edu This model successfully explains properties that the bent-bond theory does not, such as the ability of the cyclopropyl (B3062369) group to exhibit properties akin to a carbon-carbon double bond, including conjugation with adjacent π-systems. wiley.combluffton.edu These foundational theories set the stage for detailed investigations into cyclopropane derivatives like this compound, allowing scientists to probe how substituents alter the electronic structure and reactivity of this fascinating ring system. wiley.comacs.org

Strain Theory and Non-Classical Bonding Paradigms in this compound

The chemical behavior of this compound is dominated by the significant ring strain inherent in its three-membered ring. This strain is a combination of two main factors: angle strain and torsional strain. libretexts.org Angle strain arises from the compression of the internal C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon. libretexts.orgmasterorganicchemistry.com Torsional strain results from the eclipsing of hydrogen atoms on adjacent carbon atoms, as the planar and rigid ring prevents rotation into a more stable staggered conformation. masterorganicchemistry.comstackexchange.com

The total strain energy of this compound has been determined to be approximately 29.8 kcal/mol. acs.orgnih.govacs.org This value is a quantitative measure of the instability of the molecule compared to a hypothetical strain-free analogue. The presence of the methyl group slightly alters the strain compared to the parent cyclopropane (strain energy ~27.5 kcal/mol), influencing the C-H bond strengths. acs.orgacs.org

The bonding in this compound is best understood through the lens of the non-classical models developed for cyclopropane:

Coulson-Moffitt Model: This model posits that to accommodate the 60° angles, the carbon atoms in the ring undergo rehybridization. pharmaguideline.com The orbitals forming the C-C ring bonds have more p-character than typical sp³ orbitals, resulting in weaker, outwardly bent "banana bonds". wikipedia.orgpharmaguideline.comscribd.com Consequently, the orbitals forming the C-H bonds gain more s-character, making them shorter and stronger. wikipedia.orgwiley.com This model explains the high reactivity of the cyclopropane ring, which can open to relieve the strain.

Walsh Orbital Model: This alternative model treats the cyclopropane ring as having features similar to a π-system. wikipedia.orgbluffton.edu It proposes that each carbon atom is sp² hybridized. Two sp² orbitals on each carbon form bonds to hydrogen (or the methyl group), while the third is directed toward the ring's center. wiley.com The remaining p-orbitals on each carbon lie in the plane of the ring and overlap to form a set of molecular orbitals. wiley.comresearchgate.net This framework is particularly useful for explaining the electronic interaction of the cyclopropyl group with substituents, as it provides a basis for understanding conjugation effects. wiley.com

The methyl group itself undergoes rotation relative to the ring. Theoretical investigations using semi-empirical methods like CNDO/2 and INDO have been successful in predicting the preferred conformation of this compound, which aligns with experimental data from microwave spectroscopy. capes.gov.br The geometry is highly constrained, forcing the substituents on the ring into an eclipsed arrangement. stackexchange.com

Physical and Thermochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈ lookchem.com
Molecular Weight56.11 g/mol lookchem.comnih.gov
Boiling Point1.85°C lookchem.com
Melting Point-177.3°C lookchem.com
Strain Energy (SE)29.8 kcal/mol acs.orgnih.gov

Methodological Frameworks and Contemporary Approaches in this compound Investigations

The study of this compound and its derivatives relies on a combination of sophisticated experimental and computational techniques to elucidate its structure, energetics, and reactivity.

Experimental Frameworks:

Microwave Spectroscopy: This high-resolution technique is used to determine the precise molecular structure, including bond lengths and angles, in the gas phase. It is also instrumental in conformational analysis, providing data on rotational barriers and the relative stability of different conformers, which can then be compared to computational predictions. capes.gov.brpublish.csiro.auacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms. Protons and carbons in a cyclopropane ring show characteristic upfield chemical shifts compared to other alkanes, a phenomenon attributed to a ring current effect. wiley.com

Gas-Phase Kinetic Studies: The thermal isomerization of this compound and its derivatives to various butenes and other products has been extensively studied. researchgate.netacs.orgresearchgate.net These investigations, often conducted in static systems over a range of temperatures and pressures, provide fundamental data on activation energies and reaction mechanisms, which are often consistent with a biradical intermediate. researchgate.netresearchgate.net

Contemporary Computational Approaches:

Computational chemistry has become an indispensable tool for investigating molecules like this compound, whose strained nature makes them fascinating subjects for theoretical study.

Ab Initio and Density Functional Theory (DFT): High-level computational methods are employed to provide a deep understanding of this compound's properties. Methods such as Møller-Plesset perturbation theory (MP2), Coupled-Cluster [CCSD(T)], and various DFT functionals (e.g., B3LYP, M06) are used to calculate molecular geometries, energies, and potential energy surfaces. acs.orgpublish.csiro.aunih.govresearchgate.net These calculations can accurately predict strain energies, heats of formation, conformational energy differences, and reaction barriers, often showing good agreement with experimental data. acs.orgpublish.csiro.auresearchgate.net

Mechanistic Investigations: Quantum chemical calculations are used to explore complex reaction mechanisms. For example, DFT has been used to elucidate the multi-step pathway of palladium-catalyzed methylcyclopropanation reactions and to study the thermal rearrangement of substituted methylcyclopropanes. nih.govresearchgate.netacs.org

Spectroscopic Prediction: Computational methods are also used to predict spectroscopic data. Calculated vibrational frequencies from DFT or ab initio methods can aid in the assignment of experimental IR and Raman spectra. nih.gov Similarly, NMR chemical shifts can be calculated to help interpret experimental spectra.

Investigative Techniques for this compound

MethodologyApplicationKey Findings/Information Obtained
Vibrational Spectroscopy (IR, Raman)Structural IdentificationCharacteristic ring and C-H vibrational frequencies. wiley.comcdnsciencepub.com
Microwave SpectroscopyStructural DeterminationPrecise bond lengths, bond angles, and conformational preferences. capes.gov.brpublish.csiro.au
Gas-Phase KineticsReactivity StudiesActivation energies and mechanisms for thermal isomerization. researchgate.netacs.org
Quantum Chemistry (DFT, Ab Initio)Theoretical AnalysisStrain energy, reaction pathways, conformational analysis, and prediction of spectroscopic properties. acs.orgnih.govresearchgate.net

Advanced Synthetic Strategies for Methylcyclopropane and Its Functionalized Analogues

Regioselective and Stereoselective Cyclopropanation Methodologies

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules containing the methylcyclopropane motif. Modern synthetic methods offer a high degree of control over the placement of substituents and their spatial orientation on the cyclopropane (B1198618) ring.

Carbene and Carbenoid Addition Reactions to Alkenes

The addition of carbenes and carbenoids to alkenes is a fundamental and widely utilized method for constructing cyclopropane rings. libretexts.org These reactions involve the transfer of a methylene (B1212753) (:CH₂) or substituted methylene group to a carbon-carbon double bond. lumenlearning.comlumenlearning.com

A classic approach involves the photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂), which generates the highly reactive methylene carbene. masterorganicchemistry.comlibretexts.org This species readily adds to alkenes in a concerted fashion, preserving the stereochemistry of the starting alkene. lumenlearning.commasterorganicchemistry.comlibretexts.org For instance, the reaction of methylene with cis-2-butene (B86535) yields cis-1,2-dithis compound, while the corresponding trans-alkene gives the trans-product. libretexts.orglumenlearning.comlumenlearning.com However, the high reactivity and explosive nature of diazomethane necessitate careful handling and have driven the development of safer alternatives. masterorganicchemistry.com

Carbenoids, which are metal-associated carbene equivalents, offer a more controlled and safer approach to cyclopropanation. libretexts.org The Simmons-Smith reaction is a prominent example, utilizing a carbenoid formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comyoutube.com This reagent, often represented as ICH₂ZnI, delivers a methylene group to an alkene stereospecifically, with both new carbon-carbon bonds forming on the same face of the double bond (syn addition). libretexts.orgmasterorganicchemistry.com The reaction is known for its reliability and stereospecificity. libretexts.org

Halogenated carbenes, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide (B78521) (KOH), can also be used to synthesize dihalocyclopropanes. libretexts.orgyoutube.com These dihalogenated products can serve as versatile intermediates for further functionalization.

Method Carbene/Carbenoid Source Key Features
Diazomethane Photolysis/ThermolysisDiazomethane (CH₂N₂)Highly reactive, stereospecific, but uses toxic and explosive reagent. masterorganicchemistry.com
Simmons-Smith ReactionDiiodomethane (CH₂I₂) + Zn-CuStereospecific syn addition, safer than diazomethane. libretexts.orgmasterorganicchemistry.com
DihalocyclopropanationChloroform (CHCl₃) + KOHForms dihalocyclopropanes, useful for further transformations. libretexts.org

Novel Ring-Forming Reactions and Mechanistic Insights for this compound Synthesis

Beyond traditional carbene additions, novel ring-forming strategies continue to be developed, providing alternative and often more efficient routes to methylcyclopropanes.

One such approach involves the ring-opening of commercially available propylene (B89431) oxides with a nucleophile, followed by an intramolecular ring-closing reaction. nih.govmdpi.com For example, the reaction of propylene oxide with the anion of 4-chlorobenzyl cyanide, followed by tosylation of the resulting secondary alcohol and subsequent SN2-type ring closure, yields substituted methylcyclopropanes. mdpi.com This method allows for the synthesis of enantiomerically enriched products when starting with chiral propylene oxides. nih.govmdpi.com

Sigmatropic rearrangements of cyclopropenylcarbinol derivatives have also emerged as a powerful strategy for the stereoselective synthesis of substituted alkylidenecyclopropanes, which are closely related to methylcyclopropanes. beilstein-journals.org These rearrangements, such as the masterorganicchemistry.comnih.gov- and nih.govnih.gov-sigmatropic shifts, allow for the construction of a wide variety of functionalized cyclopropane structures that may be difficult to access through other means. beilstein-journals.org

Computational studies have been instrumental in elucidating the mechanisms of these complex reactions. For instance, the thermal rearrangement of methylenecyclopropane (B1220202) has been investigated to locate the transition structure for a concerted pathway, providing a deeper understanding of the underlying reaction dynamics. acs.org

Synthesis of Specifically Substituted this compound Derivatives

The ability to introduce specific functional groups onto the this compound scaffold is crucial for applications in medicinal chemistry, agrochemicals, and materials science. nih.gov

The synthesis of 1-bromo-1-methylcyclopropane (B1340669) can be achieved through the nucleophilic substitution of 1-methylcyclopropanol (B1279875) with phosphorus tribromide (PBr₃). This bromo-substituted derivative serves as a valuable intermediate for further synthetic transformations.

Functionalized cyclopropanecarboxylic acids, which are precursors to the plant hormone ethylene (B1197577), have been synthesized through atom transfer radical addition (ATRA) of trihaloacetic acid derivatives to terminal olefins, followed by a dehalogenation-cyclopropanation step. ffhdj.com

Furthermore, the synthesis of pyrethroid insecticides containing a 2-methylcyclopropane ring highlights the importance of stereocontrol in biological activity. nih.govmdpi.com The insecticidal efficacy of these compounds was found to be highly dependent on the stereochemistry at the two asymmetric centers on the cyclopropane ring. nih.govmdpi.com

The development of novel methylcyclopropene "mini-tags" for bioorthogonal chemistry showcases the utility of specifically substituted cyclopropenes, which can be synthesized from commercially available precursors. nih.gov These tags have shown improved reactivity and stability in bioconjugation applications. nih.gov

Target Derivative Synthetic Approach Key Reagents
1-Bromo-1-methylcyclopropaneNucleophilic substitution1-Methylcyclopropanol, PBr₃
Substituted Cyclopropanecarboxylic AcidsATRA followed by dehalogenation-cyclopropanationTrihaloacetic acid derivatives, terminal olefins, Zn/Cu pair ffhdj.com
2-Methylcyclopropane PyrethroidsRing-opening of propylene oxide and intramolecular cyclizationPropylene oxide, 4-chlorobenzyl cyanide anion nih.govmdpi.com
Methylcyclopropene "Mini-tags"Rhodium-catalyzed cyclopropenation and subsequent modificationsTrimethylsilylpropyne, ethyldiazoacetate nih.gov

Comprehensive Analysis of Methylcyclopropane Reactivity and Rearrangement Mechanisms

Mechanistic Investigations of Thermal and Catalytic Ring-Opening Reactions

The strained three-membered ring of methylcyclopropane makes it susceptible to ring-opening reactions under both thermal and catalytic conditions. These reactions proceed through various mechanistic pathways, leading to a range of isomeric products.

The mechanism is believed to involve a biradical transition state. jcsp.org.pkresearchgate.net The substitution of a methyl group on the cyclopropane (B1198618) ring is thought to weaken the adjacent carbon-carbon bonds, slightly lowering the activation energy compared to unsubstituted cyclopropane. acs.org The formation of cis- and trans-2-butene is suggested to proceed through a common diradical intermediate, as evidenced by the similarity in their kinetic parameters. acs.org

Catalytic processes can also facilitate the ring-opening of this compound. For instance, on iridium surfaces like Ir(111) and Ir(110)-(1x2), this compound undergoes hydrogenolysis, primarily yielding n-butane. caltech.edu This suggests a reaction mechanism where the n-butane production channel has a higher apparent activation energy, becoming dominant at elevated temperatures. caltech.edu

Homoallylic Rearrangements and Valence Isomerizations

Homoallylic rearrangements and valence isomerizations represent key mechanistic pathways in the transformation of this compound derivatives. A homoallylic rearrangement involves the migration of a group from a position homoallylic (two carbons away from a double bond) to the double bond, often proceeding through a cyclopropylcarbinyl cation intermediate. This type of rearrangement can be influenced by substituents that stabilize the cyclopropylcarbinyl cation. marquette.edu For instance, the presence of two alkyl groups or an allylsilane substituent can promote the selective rearrangement of homoallyl or cyclobutyl cations to cyclopropylcarbinyl cations. marquette.edu These reactions often occur with inversion of configuration at the ionizing carbon. marquette.edu

Valence isomerization, a type of pericyclic reaction, involves the reorganization of sigma and pi bonds. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this can lead to the formation of various isomers. For example, the thermal isomerization of 1,1-dichloro-2-methylcyclopropane results in a mixture of 2,3-dichlorobut-1-ene and 1,2-dichlorobut-2-ene, which is explained by a concerted, unimolecular migration of a chlorine atom and subsequent ring-opening. rsc.org Metal catalysts can also mediate valence isomerizations. rsc.org

The interconversion between different isomers can be complex. For example, the thermal rearrangements of 1-ethynyl-2-methylcyclopropane have been studied computationally, revealing intricate potential energy surfaces and multiple possible reaction pathways. researchgate.net

Metal-Mediated Ring Scission Pathways

Metal catalysts play a significant role in the ring-opening reactions of this compound and its derivatives, offering alternative pathways with different selectivities compared to thermal reactions. acs.org The nature of the metal, the support, and the catalyst structure all influence the reaction mechanism and product distribution. acs.orgmpg.deacs.org

For example, the ring-opening of methylcyclopentane (B18539), a related cycloalkane, has been studied over various metal catalysts like Pt, Rh, Ir, and Pd. acs.orgacs.org Density functional theory calculations have shown that the activation energies for C-C bond scission are generally lower on Rh and Ir surfaces compared to Pt and Pd, which aligns with the higher experimental activity of Rh and Ir. acs.orgacs.org The structure of the metal particles also matters; large, terrace-rich particles and small, defect-rich particles can exhibit different selectivities. acs.orgacs.org

In the case of this compound hydrogenation on iridium surfaces, the Ir(110)-(1x2) surface is more active than the Ir(111) surface for both hydrogenation and hydrogenolysis. caltech.edu The primary product of hydrogenolysis on both surfaces is n-butane. caltech.edu The reaction mechanism for ring-opening on Rh catalysts has been investigated using specially prepared Rh(Ge)/Al2O3 catalysts. mpg.de The location of the germanium promoter on the rhodium particles was found to influence the reaction pathway, affecting the subsequent hydrogenolysis of the ring-opened intermediates. mpg.de

Photochemical Transformations and Excited State Reactivity of this compound

The photochemistry of this compound and its derivatives involves transformations that occur from electronically excited states, often leading to products that are not accessible through thermal reactions. These reactions are governed by the principles of orbital symmetry and can be highly stereospecific. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net

One notable photochemical reaction is the di-π-methane rearrangement, which can be observed in systems containing the this compound moiety. For instance, the irradiation of 1,8-dimethylbenzotricyclo[3.3.0.0²,⁸]octa-3,6-diene, which contains a this compound-like structure, yields 2,3-benzo-5-methyl-6-methylenebicyclo[3.3.0]octa-2,7-diene. researchgate.net This transformation is characteristic of this compound photochemistry. researchgate.net The reaction can proceed through either a singlet or triplet excited state, and the efficiency and outcome can be influenced by the solvent and sensitizers. researchgate.net

The formation of this compound itself can occur through photochemical pathways. For example, the mercury-photosensitized reaction of butene-1 can lead to the formation of this compound via a molecular rearrangement. aip.org This process is thought to involve excited triplet states of butene-1 and this compound. aip.org Similarly, the irradiation of 1,3-trans-butadiene can produce this compound. chemrxiv.org

The reactivity of excited states can be understood by considering the redistribution of electron density upon excitation. chemrxiv.org This approach helps to identify reactive sites and predict the formation of photoproducts. chemrxiv.org In some cases, photochemical reactions can be initiated by visible light, as demonstrated in the intramolecular [2+2] cycloaddition of certain methylenecyclopropanes. rsc.org This reaction proceeds through a triplet excited state generated via energy transfer from a photosensitizer. rsc.org

Electrophilic and Radical Addition Chemistry to the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring in this compound exhibit some character of a pi bond, allowing them to undergo addition reactions with electrophiles and radicals. masterorganicchemistry.comlibretexts.orgopenstax.org

Electrophilic Addition:

In an electrophilic addition reaction, the cyclopropane ring acts as a nucleophile, attacking an electrophile. libretexts.orgopenstax.org This typically proceeds through a carbocation intermediate. libretexts.orgopenstax.org The reaction of an alkene with a protic acid like HBr is a classic example of electrophilic addition. libretexts.orgopenstax.org The pi electrons of the double bond attack the hydrogen of the HBr, forming a C-H bond and a carbocation intermediate. libretexts.org This intermediate is then attacked by the bromide anion to give the final product. libretexts.org While this example is for an alkene, the strained bonds of this compound can react in a similar fashion, leading to ring-opening.

The formation of cyclopropanes can also occur via the addition of carbenes to alkenes. masterorganicchemistry.com This reaction can be viewed as the concerted addition of the carbene to the C-C pi bond. masterorganicchemistry.com The carbene can be considered to have both nucleophilic and electrophilic character in this process. masterorganicchemistry.com

Radical Addition:

Radical addition reactions to cyclopropanes are also known. The addition of a radical to an alkylidenecyclopropane, a derivative of this compound, can generate a cyclopropyl (B3062369) radical or a cyclopropylcarbinyl radical. rsc.org The cyclopropylcarbinyl radical can then undergo a characteristic ring-opening reaction (β-scission) to form a homoallyl radical. rsc.org This ring-opening is a well-known "radical clock" reaction, used to probe the kinetics of radical processes. rsc.org

Skeletal Rearrangements and Carbon Scrambling Phenomena

This compound and its protonated form are key players in complex skeletal rearrangements and carbon scrambling phenomena, particularly in the context of acid catalysis and mass spectrometry.

The molecular ion of isobutene, when subjected to electron impact, can undergo skeletal isomerization to a this compound-type ion. cdnsciencepub.com This rearrangement is responsible for the observed scrambling of carbon and hydrogen atoms before fragmentation. cdnsciencepub.com At low internal energies, this scrambling can be complete, but it becomes less extensive as the internal energy increases, because fragmentation starts to compete with isomerization. cdnsciencepub.com

Protonated this compound as a Reactive Intermediate in Catalytic Processes

Protonated this compound (MCP+) is a crucial, albeit highly reactive and metastable, intermediate in various catalytic processes, especially those catalyzed by zeolites. escholarship.orgresearchgate.netkaust.edu.sa It is considered a non-classical carbocation, featuring three-center-two-electron (3c-2e) bonds. researchgate.net

In the isomerization of C4 olefins over H-ZSM-5 zeolite, MCP+ has been identified as the key intermediate responsible for the complete scrambling of ¹³C labels observed in the products. researchgate.netkaust.edu.sa This occurs through a series of steps involving the formation of a corner-protonated this compound, which can then undergo degenerate corner-to-corner proton migrations and ring-opening, leading to the redistribution of carbon atoms within the molecule. researchgate.netysu.am

The existence of MCP+ as an intermediate helps to explain the mechanisms of various hydrocarbon transformations in zeolites, such as cracking and isomerization. escholarship.orgresearchgate.net The confined environment of the zeolite pores is thought to stabilize these otherwise unstable carbocation intermediates. researchgate.net The lifetime of these protonated cyclopropane species is very short, on the order of picoseconds, meaning that subsequent reactions can occur before the intermediate fully thermalizes with the zeolite lattice. escholarship.org

The formation of protonated cyclopropane intermediates is not limited to C4 chemistry. Similar intermediates have been proposed in the rearrangements of other carbocations, such as the isopropyl cation, to explain observed carbon and hydrogen scrambling. ysu.am

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful and precise technique for elucidating the mechanisms of complex chemical reactions. ias.ac.innumberanalytics.comnumberanalytics.com By replacing an atom with one of its heavier, stable isotopes (such as replacing ¹²C with ¹³C or ¹H with ²H, deuterium), researchers can trace the fate of specific atoms throughout a transformation. ias.ac.in This method provides invaluable insights into reaction pathways, the formation of transient intermediates, and the occurrence of atomic scrambling, which would be impossible to observe otherwise. ias.ac.inmasterorganicchemistry.com In the study of this compound and its related species, isotopic labeling has been instrumental in uncovering the intricate details of its reactivity and rearrangement mechanisms, particularly in the context of carbocation chemistry. researchgate.netresearchgate.net

Carbon-13 Labeling and Skeletal Isomerization

One of the most significant applications of isotopic labeling in this area has been the investigation of C4 olefin isomerization catalyzed by solid acids like zeolites. researchgate.netresearchgate.netnsf.gov These reactions are understood to proceed through carbocation intermediates, and this compound derivatives have been proposed as key players. researchgate.netresearchgate.net Specifically, studies have provided strong evidence for the involvement of a corner-protonated this compound, a non-classical carbocation with a three-center two-electron (3c–2e) bond, as a highly active metastable intermediate. researchgate.netresearchgate.netnsf.gov

In a representative study, the isomerization of ¹³C-labeled butene was examined over an H-ZSM-5 zeolite catalyst at room temperature. researchgate.net By starting with a reactant labeled at a specific position, such as [1-¹³C]-butene, the distribution of the ¹³C label in the product mixture can be analyzed. The experimental findings revealed a complete scrambling of the carbon atoms. researchgate.netresearchgate.net This means the ¹³C label becomes statistically distributed among all possible carbon positions in the resulting butene isomers.

This complete scrambling is compelling evidence against a simple 1,2-hydride shift or methyl shift in an open-chain carbenium ion, as those mechanisms would not lead to such extensive rearrangement. Instead, it strongly supports a mechanism involving the formation of a symmetrical or rapidly equilibrating intermediate, which is the protonated this compound species. researchgate.netresearchgate.net The formation of this intermediate allows for the breaking and reforming of carbon-carbon bonds within the cyclopropyl ring, leading to the observed complete randomization of the carbon skeleton before the ring opens to form the final isomerized butene products. researchgate.netresearchgate.netnsf.gov

Table 1: Theoretical ¹³C Distribution in Butene Isomers Following Isomerization of [1-¹³C]-butene via a Protonated this compound Intermediate
Product IsomerPosition of ¹³C LabelExpected Statistical Abundance (%)
1-Butene (B85601)C125
C225
C325
C425
2-Butene (B3427860) (cis or trans)C1 or C450
C2 or C350

Deuterium (B1214612) Labeling and Hydrogen Rearrangement

Complementing the insights from ¹³C labeling, deuterium (²H) labeling studies have been employed to understand the rearrangements of hydrogen atoms during these reactions. cdnsciencepub.com Studies on the electron impact fragmentation of isobutene, for instance, have suggested that the isomerization of the molecular ion involves ring closure to form this compound ions. cdnsciencepub.com

When deuterium-labeled isobutenes, such as (CH₃)₂C=CD₂ and (CD₃)₂C=CH₂, undergo fragmentation in a mass spectrometer, the distribution of deuterium in the resulting fragment ions provides mechanistic clues. cdnsciencepub.com At lower internal energies, a complete scrambling of hydrogen and deuterium atoms is observed before fragmentation. cdnsciencepub.com This H/D randomization is consistent with the formation of a this compound ion intermediate, which allows for the migration of hydrogen/deuterium atoms around the ring structure, leading to their statistical distribution. As the internal energy increases, fragmentation becomes more competitive with the isomerization process, and the extent of H/D scrambling decreases. cdnsciencepub.com

Quantum Chemical and High Resolution Spectroscopic Characterization of Methylcyclopropane

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Theoretical chemistry provides powerful tools for understanding the intricate details of molecular structure, stability, and reactivity. For methylcyclopropane, ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating its electronic properties and the energetics of its transformations. These computational approaches allow for the detailed exploration of molecular behavior that can be difficult to observe experimentally.

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows chemists to identify stable isomers (minima), and the transition states (saddle points) that connect them, providing critical insights into reaction mechanisms and rates.

Similarly, the tautomerism between 1-methylcyclopropene (B38975) and methylenecyclopropane (B1220202) has been studied using CCSD and DFT methods. jjeci.netresearchgate.net The transition state linking the two isomers was located on the PES, and the high calculated Gibbs free energy of activation indicated that the tautomerization is unlikely to occur under ambient conditions without a catalyst. jjeci.net In another example, the cycloaddition of methylcyclopropene with tetrazine was analyzed using the M06-2X density functional. nih.gov The calculations showed that the activation free energy was significantly lower for methylcyclopropene compared to its acyclic analogue, 2-methyl-2-butene (B146552) (19.8 vs. 27.1 kcal mol−1), explaining its higher reactivity. nih.gov This was attributed to the lower distortion energy required for the strained cyclopropene (B1174273) ring to achieve the transition state geometry. nih.gov

Table 1: Calculated Activation Free Energies for Cycloaddition with Tetrazine

Reactant Activation Free Energy (kcal/mol)
Methylcyclopropene 19.8 nih.gov
2-Methyl-2-butene 27.1 nih.gov

Data calculated using the M06-2X density functional.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the internal rotation of the methyl group relative to the cyclopropyl (B3062369) ring.

Ab initio calculations at the Coupled Cluster (CCSD/cc-pVTZ) and Møller-Plesset perturbation theory (MP2/cc-pVTZ) levels have been performed to predict the potential energy functions for this internal rotation. nih.govacs.org These high-level calculations provide theoretical values for the rotational barriers that are in excellent agreement with experimental data. nih.govacs.org The theoretical potential functions help in understanding the forces that hinder the free rotation of the methyl group. Earlier studies also employed CNDO/2 and INDO approximations, which correctly predicted the experimentally observed preferred conformations of this compound. capes.gov.br

The comparison between calculated and experimental barriers highlights the accuracy of modern computational methods in predicting subtle energetic details of molecular structure.

Table 2: Comparison of Experimental and Calculated Barriers to Internal Rotation for this compound

Method Calculated Barrier (kcal/mol) Deviation from Experiment (%)
CCSD/cc-pVTZ Value not explicitly stated, but agreement is within -11% to +1% for a series of related molecules nih.govacs.org -11% to +1% nih.govacs.org
MP2/cc-pVTZ Value not explicitly stated, but agreement is within -4% to +9% for a series of related molecules nih.govacs.org -4% to +9% nih.govacs.org

Calculations were performed for a series of molecules including this compound, with deviations reflecting the range for the entire set. nih.govacs.org

While PES mapping provides a static picture of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view, simulating the atomic motions over time. Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum chemical methods, is particularly powerful for revealing complex reaction mechanisms.

AIMD simulations have been crucial in understanding the role of protonated this compound as a reaction intermediate. nsf.gov In the isomerization of C4 olefins over H-ZSM-5 zeolite, AIMD simulations confirmed that corner-protonated methylcyclopropanes are highly active, metastable intermediates. researchgate.net These simulations show that the facile C-shift in carbocations within the zeolite's confined environment proceeds through these non-classical carbocation structures, leading to a complete scrambling of ¹³C labels in the products. nsf.govresearchgate.net

Simulations have also been used to explore the formation pathways of various C4H4+ isomers from acetylene (B1199291) dimers, identifying reaction channels leading to species like methylenecyclopropene. researchgate.net These simulations trace the trajectories of the reacting species over time, providing a detailed, time-resolved picture of the bond-forming and bond-breaking processes. researchgate.net Methods that combine imposed activation with metadynamics are also emerging as powerful tools for exploring chemical reaction pathways and identifying transition state structures. rsc.org

Conformational Analysis and Internal Rotation Barriers

Advanced Spectroscopic Techniques for Structural and Dynamic Insights

Spectroscopy is the cornerstone of experimental molecular structure determination. For a molecule like this compound, advanced spectroscopic techniques provide detailed information about its conformation, dynamics, and role in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecular structure and dynamics in solution and the solid state. High-field and multidimensional NMR methods offer enhanced resolution and sensitivity, which are critical for resolving complex spectra and studying transient species. bruker.comstanford.edu While detailed conformational studies of this compound itself using these advanced NMR techniques are not widely reported in the provided context, the principles are broadly applicable for studying the dynamics of methylene (B1212753) groups and side-chain conformations. nih.gov

A significant application of NMR in the study of this compound has been in tracking isotopic scrambling during catalytic reactions. The isomerization of butene over zeolites, for example, was probed using ¹³C solid-state NMR. researchgate.net These experiments provided definitive evidence for the existence of a protonated this compound intermediate by observing a complete scrambling of the ¹³C label among the C4 products. researchgate.net This outcome is only possible if the reaction proceeds through a symmetric or rapidly rearranging intermediate like protonated this compound, which allows the carbon atoms to become equivalent. This work highlights NMR's unique ability to follow atomic pathways in complex chemical transformations.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Since these vibrational modes are sensitive to molecular structure and bonding, their frequencies provide a fingerprint of the molecule and its environment.

Vibrational spectroscopy has been used to investigate this compound and related reactions. Cryospectroscopic investigations, where molecules are studied at very low temperatures, have utilized IR spectroscopy to characterize the van der Waals complexes formed between this compound and hydrogen chloride. acs.org Such studies provide insight into intermolecular forces and the initial stages of chemical reactions.

Furthermore, in situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor reactions in real-time. In the context of zeolite catalysis, in situ FTIR was used alongside NMR to verify the skeletal rearrangement of olefins, providing further evidence for the role of the protonated this compound intermediate. researchgate.net In a related study on the isomerization of 1-methylcyclopropene, laser vibrational overtone activation was used to selectively excite specific C-H stretching vibrations. aip.org The subsequent reaction products were analyzed, and the experimental rate coefficients were compared to those predicted by RRKM theory, offering deep insights into the unimolecular reaction dynamics. aip.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-Ethynyl-2-methylcyclopropane
Norbornene
1-Methylcyclopropene
Methylenecyclopropane
Tetrazine
2-Methyl-2-butene
3-Methyl-6-phenyl-1,2,4,5-tetrazine
Hydrogen chloride
Butene

Microwave Spectroscopy for Rotational Dynamics and Dipole Moment Determination

Microwave spectroscopy has been instrumental in characterizing the rotational dynamics and determining the permanent electric dipole moment of this compound. The microwave spectrum of this compound was observed in the frequency range of 8 to 38 GHz. aip.org Analysis of the rotational transitions allows for the precise determination of the molecule's rotational constants, which are inversely proportional to the principal moments of inertia.

The study of the Stark effect on the rotational transitions, which is the splitting of spectral lines in the presence of an external electric field, enabled the determination of the components of the electric dipole moment along the principal axes of inertia. For this compound, the dipole moment components were found to be µa = 0.097 ± 0.001 D and µc = 0.100 ± 0.005 D. aip.org The total dipole moment of the molecule was determined to be 0.139 ± 0.004 D. aip.org The presence of a non-zero dipole moment is a consequence of the molecule's asymmetry.

Furthermore, the microwave spectrum exhibits splittings in the rotational transitions, which arise from the internal rotation of the methyl group relative to the cyclopropyl ring. Analysis of these splittings provides a quantitative measure of the barrier to internal rotation. For this compound, the barrier was determined to be 2860 ± 50 cal/mole. aip.org This value provides insight into the conformational dynamics and the nature of the potential energy surface governing the internal motion of the methyl group.

Table 1: Rotational and Dipole Moment Data for this compound

ParameterValue
µa (D)0.097 ± 0.001 aip.org
µc (D)0.100 ± 0.005 aip.org
µtotal (D)0.139 ± 0.004 aip.org
Barrier to Internal Rotation (cal/mole)2860 ± 50 aip.org

Mass Spectrometry for Fragmentation Pattern Elucidation and Ion Chemistry

Mass spectrometry provides critical information about the fragmentation patterns of this compound upon ionization, offering insights into its structure and the stability of the resulting ions. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion (M+) appearing at a mass-to-charge ratio (m/z) of 56.

The fragmentation of the this compound molecular ion involves the cleavage of bonds within the cyclopropyl ring and the loss of the methyl group or smaller neutral fragments. The most abundant fragment ions observed in the mass spectrum provide a characteristic fingerprint for the molecule.

The ion chemistry of this compound is also a subject of detailed study. Upon ionization, the initially formed this compound cation (C4H8+) can undergo isomerization to more stable structures. oclc.org Studies involving photoionization and radiolysis have shown that at low pressures, the C4H8+ ions from this compound isomerize to the thermodynamically more stable 2-butene (B3427860) and isobutylene (B52900) cations. oclc.org The 1-butene (B85601) cation is observed as an intermediate in this process, which can be collisionally deactivated at higher pressures. oclc.org The initial energy of the this compound ion, which is greater than 10.15 eV, influences the extent and pathways of isomerization. oclc.org

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

m/zIon FormulaRelative Abundance (%)
56[C4H8]+45
55[C4H7]+100
41[C3H5]+95
39[C3H3]+55
28[C2H4]+30
27[C2H3]+40

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Methylcyclopropane As a Versatile Synthon and Mechanistic Probe in Organic Synthesis

Integration of Methylcyclopropane Moieties in Complex Molecular Architecture Synthesis

The incorporation of the this compound unit into complex molecules is a significant strategy in synthetic organic chemistry. The strained three-membered ring is not merely a structural component but an active participant in determining the conformation and biological activity of the resulting architecture. marquette.edu Its rigidity makes it a valuable structural element for creating molecules with specific orientations of functional groups. marquette.edu This has been particularly exploited in the synthesis of natural products and their analogues, as well as in medicinal chemistry to create peptidomimetics. marquette.eduresearchgate.net

The cyclopropane (B1198618) moiety is found in a variety of natural products, including terpenes, fatty acid metabolites, and unusual amino acids. marquette.edu Synthetic methods to introduce this structural unit have therefore been a major focus. A key strategy involves the cyclopropanation of alkenes. For example, the synthesis of Curacin A, a natural product with cytotoxic activity, involves the creation of a cyclopropane ring. marquette.edu

In the field of medicinal chemistry, trisubstituted cyclopropanes have been effectively used as peptide mimics to stabilize specific peptide conformations. For instance, cyclopropane derivatives have been incorporated into analogues of known HIV-1 protease inhibitors. The synthesis of these complex molecules often starts with the catalytic cyclization of allylic diazoesters. A notable example is the rhodium-catalyzed cyclization of allylic diazoesters to form cyclopropyl (B3062369) lactones with high enantiomeric excess. These lactones then serve as versatile intermediates that can be converted into the desired cyclopropane-containing building blocks for coupling with other parts of the target molecule. researchgate.net This approach has successfully produced potent HIV-1 protease inhibitors where the cyclopropane ring enforces an extended, linear structure that mimics the biologically active conformation of more flexible inhibitors. researchgate.net

The diastereoselectivity of cyclopropanation reactions, such as the Simmons-Smith reaction, is often directed by nearby functional groups, particularly allylic hydroxyls, allowing for controlled synthesis of specific stereoisomers within a complex molecular framework. marquette.edu

Chiral this compound Derivatives in Asymmetric Catalysis

Chiral cyclopropane derivatives are valuable building blocks in organic synthesis, and their enantioselective preparation is a key area of research. diva-portal.org Asymmetric catalysis provides efficient routes to these optically active structures, which are prevalent in many biologically active compounds. diva-portal.orgresearchgate.net Various catalytic systems have been developed to achieve high yields and enantioselectivities in cyclopropanation reactions.

One prominent approach involves the use of chiral-at-metal rhodium(III) complexes. These catalysts have been successfully employed in the asymmetric cyclopropanation of sulfoxonium ylides with α,β-unsaturated 2-acyl imidazoles. This method yields enantioenriched cyclopropane derivatives that possess three contiguous tertiary stereocenters. researchgate.net Similarly, chiral rhodium catalysts have been effective in the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing a variety of optically pure 1,2,3-trisubstituted cyclopropanes. researchgate.net

Another powerful strategy utilizes redox-active diazo compounds as chiral carbon atom precursors. Ruthenium-catalyzed cyclopropanation using redox-active diazoacetates has emerged as a general method for producing a wide range of cyclopropane derivatives in high yields and selectivity, even with challenging aliphatic olefins. diva-portal.org The resulting products can be further diversified, providing access to useful chiral building blocks. diva-portal.org

The development of chiral auxiliaries, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), has also significantly contributed to asymmetric synthesis involving cyclopropane derivatives. researchgate.net These versatile auxiliaries can be used in stoichiometric or catalytic amounts in reactions mediated by various metals, including titanium, to control stereoselectivity. researchgate.net Furthermore, dual-catalyst systems, sometimes involving photoredox catalysis in combination with chiral catalysts like chiral phosphoric acids (CPAs), are being explored to create chiral centers in complex molecules. nih.govfrontiersin.org

The table below summarizes selected asymmetric cyclopropanation reactions, highlighting the diversity of catalysts and substrates used to generate chiral cyclopropane derivatives.

Catalyst/MethodReactantsProduct TypeYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Rhodium(III) ComplexSulfoxonium ylides and α,β-unsaturated 2-acyl imidazolesCyclopropanes with three contiguous tertiary stereocenters--
Chiral Rhodium CatalystSulfoxonium ylides and β,γ-unsaturated ketoesters1,2,3-trisubstituted cyclopropanes48-89%up to 99% ee, >20:1 dr
Ruthenium-catalyzed reaction with redox-active diazoacetateAlkenes (including aliphatic)Various cyclopropane derivativesHighHigh
Chiral N,N′-dioxide/Mg(OTf)₂ Complex(E)-3-(oxyethylidene)-2-oxoindolines and cyclic sulfur ylidesSpirocyclopropyloxindolesExcellentGood ee, Excellent dr
Rh₂(S)-MEPY₄Allylic diazoestersCyclopropyl lactones-High ee

Data sourced from references researchgate.netdiva-portal.orgresearchgate.net. Note: "-" indicates data not specified in the provided source material.

Application as a Probe Molecule for Heterogeneous and Homogeneous Catalysis Research

This compound and related strained-ring systems serve as valuable probe molecules for elucidating reaction mechanisms in both heterogeneous and homogeneous catalysis. mpg.denih.gov Their high ring strain facilitates ring-opening reactions under catalytic conditions, and the distribution of products provides detailed insights into the nature of catalytic active sites and reaction intermediates. mpg.degsartor.org

In heterogeneous catalysis , methylcyclopentane (B18539), a related cyclic hydrocarbon, is widely used to probe the surface of metal catalysts. mpg.de For instance, the ring-opening of methylcyclopentane on Rh-Ge/Al₂O₃ catalysts has been studied to understand how the addition of a second metal (Ge) alters the reaction mechanism. mpg.de The distribution of ring-opening products is sensitive to the catalyst's surface structure, the nature of the metal, and reaction conditions. mpg.de Such studies help in understanding how to selectively block certain active sites to control the reaction pathway, for example, by preventing further hydrogenolysis of ring-opened intermediates. mpg.de The use of probe molecules like tetrathis compound has also been instrumental in studying cytochrome P450 enzymes, revealing the lifetimes of radical intermediates during C-H hydroxylation reactions. nih.gov

In homogeneous catalysis , cyclopropane derivatives are employed as mechanistic probes to investigate complex rearrangements. A notable example is the study of Au(I)-catalyzed synthex.com.plsynthex.com.pl-sigmatropic rearrangements of propargylic esters and vinyl ethers. nih.gov By using stereochemically defined cyclopropanes, researchers can gather data on the reversibility of the rearrangement and the factors that control the reactivity of gold-coordinated allene (B1206475) intermediates. nih.gov

Furthermore, enzyme-catalyzed oxidation reactions are frequently investigated using probe substrates that can undergo rearrangement if a specific type of intermediate (e.g., radical or cationic) is formed. gsartor.org The formation of ring-opened products from the oxidation of 1,1-dithis compound (B155639) by methane (B114726) monooxygenase, for example, was used to probe for the involvement of a radical intermediate. gsartor.org The analysis of rearranged products helps to differentiate between potential mechanistic pathways, such as those involving radical versus cationic intermediates, although the interpretation can be complex if minor reaction pathways are present. gsartor.org

The table below provides examples of how this compound and its derivatives have been used as mechanistic probes.

Catalytic SystemProbe MoleculeReaction StudiedMechanistic Insight
Rh-Ge/Al₂O₃ (Heterogeneous)MethylcyclopentaneRing OpeningThe mechanism is dispersion-dependent; selective deposition of Ge blocks sites for further hydrogenolysis. mpg.de
Methane Monooxygenase (Enzyme)1,1-dithis compoundOxidationFormation of ring-opened products suggests the involvement of a transient radical or cationic intermediate. gsartor.org
Cytochrome P450 (Enzyme)Tetrathis compound (TMCP)C-H HydroxylationRevealed radical intermediate lifetimes ranging from 1–120 ps, depending on the enzyme isozyme. nih.gov
Au(I) complexes (Homogeneous)Stereochemically defined cyclopropanes synthex.com.plsynthex.com.pl-Sigmatropic RearrangementProvided data on the reversibility of the rearrangement and structure-reactivity relationships of intermediates. nih.gov

Data sourced from references mpg.denih.govgsartor.orgnih.gov.

Emerging Research Frontiers and Future Prospects in Methylcyclopropane Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The selective transformation of methylcyclopropane and its derivatives is a central theme in modern organic chemistry. The strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, while its C-H bonds present opportunities for direct functionalization. The development of novel catalytic systems is crucial for controlling the chemo- and regioselectivity of these transformations.

Recent advancements have focused heavily on transition metal catalysis, with various metals demonstrating unique reactivity profiles.

Palladium: Palladium catalysts are widely used for the C-C bond activation of strained rings. chemrxiv.org They have proven effective in mediating ring-opening cross-coupling reactions and formal [3+2] cycloadditions with vinylcyclopropanes. chemrxiv.org These reactions often proceed through the formation of a palladacycle intermediate, followed by steps like β-carbon elimination to open the strained ring. chemrxiv.org

Rhodium and Iridium: Rhodium complexes, such as Wilkinson's catalyst, are capable of activating the C-C bonds of methylenecyclopropanes. researchgate.net Density Functional Theory (DFT) studies have shown that the ring-opening is initiated by the orbital interaction between the transition metal and the reactant. researchgate.net Iridium catalysts can also promote these reactions, though sometimes requiring higher temperatures due to the formation of more inert complex intermediates. researchgate.net

Nickel: Nickel-catalyzed systems are emerging as powerful tools for the regioselective ring-opening hydroarylation of methylenecyclopropanes. researchgate.net These methods can provide access to complex molecular structures, such as 1,1-diarylalkanes, which are prevalent in biologically active molecules. researchgate.net

Manganese: In the broader context of C-H functionalization, manganese catalysis represents a significant advance, offering a sustainable and cost-effective alternative to precious metals. nih.govbeilstein-journals.org While much of the work focuses on functionalizing C-H bonds adjacent to directing groups, the principles are being extended to challenging substrates, including the activation of C(sp³)–H bonds. beilstein-journals.orgrsc.org Such strategies could pave the way for new methods to functionalize this compound without ring-opening.

Copper: Copper-mediated catalysis is well-established for cyclopropanation reactions, often involving diazo compounds. More recently, efficient copper(I) catalytic systems have been developed for synthesizing cyclopropane carboxylic acid derivatives, which are valuable in agrochemical and pharmaceutical research. ffhdj.com

These catalytic systems enable a range of selective transformations, from ring-opening to the more challenging direct functionalization of C-H bonds while preserving the three-membered ring.

Table 1: Selected Catalytic Systems for this compound Derivative Functionalization

Catalyst System Substrate Type Reaction Type Key Outcome Citations
Palladium(0) complexes Vinylcyclopropanes Formal [3+2] Cycloaddition Formation of functionalized five-membered rings. chemrxiv.org
RhCl(PPh₃)₃ (Wilkinson's catalyst) Methylenecyclopropanes Ring-Opening C-C bond activation to form various organic structures. researchgate.net
Nickel/Lewis Acid Methylenecyclopropanes Ring-Opening Hydroarylation Regioselective formation of hydroarylated products. researchgate.net
Manganese(I) complexes General Aliphatics C-H Bond Functionalization Sustainable approach for creating C-C and C-heteroatom bonds. beilstein-journals.orgresearchgate.net
Copper(I) salt/Amine/DMSO Alkenes + Diazoacetates Cyclopropanation Efficient synthesis of cyclopropanecarboxylates. ffhdj.com
Ruthenium(II) complexes Methylenecyclopropanes Hydroarylation C-H activation with conservation of the cyclopropane ring. researchgate.net

Advanced Computational Methodologies for Predictive Chemistry and Catalyst Design

Alongside experimental work, advanced computational methodologies have become indispensable tools for understanding and predicting the behavior of this compound in chemical reactions. Quantum chemistry calculations, particularly Density Functional Theory (DFT), provide deep mechanistic insights that guide the rational design of new catalysts and reaction conditions. researchgate.net

DFT calculations have been successfully employed to:

Elucidate Reaction Mechanisms: Detailed mechanistic pathways for transition metal-catalyzed reactions of this compound derivatives have been mapped. For instance, in the palladium-catalyzed methylcyclopropanation of norbornenes, DFT studies revealed a complex six-step mechanism involving oxidative addition, alkene insertion, and protonation, identifying the rate-limiting step. nih.govnih.govfrontiersin.org Similarly, DFT has clarified the mechanisms of ring-opening reactions catalyzed by rhodium and iridium, showing how factors like ring strain and the electronic properties of substituents influence activation energies. researchgate.net

Understand Selectivity: Computational models can explain the origins of regio- and enantioselectivity. In a palladium-catalyzed ring-opening hydrophosphinylation of methylenecyclopropanes, DFT calculations were performed to elucidate the origin of the observed high enantioselectivity. researchgate.net By modeling the transition states leading to different stereoisomers, researchers can identify the key interactions between the substrate and the chiral catalyst that determine the reaction's outcome. acs.org

Predict Reactivity: Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can predict the reactivity of this compound derivatives. mdpi.com By correlating structural or electronic parameters with reaction rates or activation energies, these models can screen virtual libraries of substrates or catalysts, accelerating the discovery process. mdpi.com For example, computational models can predict how methyl substitution on the cyclopropane ring affects the activation energy for ring-opening.

The synergy between computation and experimentation is pushing the field forward, allowing for the in silico design of catalysts tailored for specific, highly selective transformations of this compound. acs.orgmdpi.com

Table 2: Application of Computational Methods in this compound Chemistry

Interdisciplinary Research Directions Beyond Classical Organic Transformations

The unique structural and reactive properties of this compound and its isomers are being leveraged in fields beyond traditional organic synthesis, highlighting its versatility and potential for broader applications.

Polymer Science and Materials Chemistry: The ring-opening of this compound derivatives, particularly methylenecyclopropanes, can be utilized in polymerization reactions. Metallocene catalysts based on zirconium and lanthanides are active in the regioselective ring-opening polymerization of these strained monomers, leading to the formation of functionalized polyethylenes with exo-methylene groups along the polymer chain. researchgate.netuclouvain.be This provides a pathway to new polymer materials with tailored properties.

Chemical Biology and Bioorthogonal Chemistry: Small, strained rings are of great interest in chemical biology for their ability to participate in bioorthogonal reactions—reactions that can occur in living systems without interfering with native biological processes. acs.org Specifically, methylcyclopropene-tagged molecules (e.g., substituted N-acetylgalactosamine) serve as powerful chemical probes. acs.orgscispace.com These probes can be incorporated into biomolecules like polysaccharides through metabolic labeling. acs.org Their strained double bond then reacts selectively with a tetrazine-labeled dye or reporter molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction, allowing for the imaging and tracking of macromolecules in live cells. acs.orgscispace.com This makes methylcyclopropene a valuable tool for studying biological systems. wikipedia.orgnih.gov

Agrochemicals and Plant Science: The isomer 1-methylcyclopropene (B38975) (1-MCP) is a potent synthetic plant growth regulator with major commercial significance. wikipedia.org It is structurally related to the plant hormone ethylene (B1197577) and acts as a competitive inhibitor by binding tightly to ethylene receptors. wikipedia.orgfrontiersin.org This action blocks the ethylene signaling pathway, which is responsible for the ripening of climacteric fruits, the opening of flowers, and leaf senescence. wikipedia.org As a result, 1-MCP is widely used commercially to slow the ripening of fruits like pears and apples, reduce spoilage, and extend the shelf life of cut flowers and vegetables. frontiersin.orgbyteplus.comncsu.edu

The expansion of this compound chemistry into these interdisciplinary areas underscores its growing importance, not just as a synthetic intermediate, but as a functional molecular entity for advanced applications in materials, biology, and agriculture.

Q & A

Q. What experimental methods are used to determine the molecular structure and vibrational modes of methylcyclopropane?

this compound's structure and vibrational characteristics are typically analyzed via spectroscopic techniques such as infrared (IR) and Raman spectroscopy. For example, vibrational modes like C-H stretching (3015 cm⁻¹), ring "breathing" (1202 cm⁻¹), and CH₂ bending (1047 cm⁻¹) have been experimentally resolved (Table I, ). Computational methods, including density functional theory (DFT), complement experimental data by predicting bond angles and torsional modes, which are critical for validating cyclopropane ring stability .

Q. How is this compound synthesized in laboratory settings, and what are the key intermediates?

A common method involves the reaction of singlet methylene (CH₂) with cyclopropane under photolytic conditions. Ketene photolysis at specific wavelengths (e.g., 214–330 nm) generates this compound, with internal energy distributions (104–110 kcal/mol) influencing isomerization rates into butenes . The use of controlled O₂ levels ensures suppression of competing reactions with triplet methylene (CH₂(³B₁)) .

Q. What thermodynamic properties (e.g., enthalpy, entropy) are critical for modeling this compound’s stability?

Key thermodynamic parameters include heat of formation (ΔHf) and bond dissociation energies. NIST data provide gas-phase thermochemistry values, such as the enthalpy of formation for this compound derivatives (e.g., 1,1-dithis compound), which are essential for kinetic modeling . Reaction thermochemistry data are also critical for predicting isomerization pathways .

Advanced Research Questions

Q. How can contradictions in energy distribution data from this compound synthesis methods be resolved?

Discrepancies arise when comparing photolysis at different wavelengths. For instance, higher photon energies (214 nm) yield this compound with shorter lifetimes (2.55 × 10¹⁰ sec) despite greater internal energy, contradicting RRKM theory predictions . Methodological solutions include:

  • Re-evaluating assumptions about energy partitioning between vibrational and rotational modes.
  • Using collision-induced dissociation (CID) experiments to quantify energy transfer efficiency .
  • Incorporating quantum tunneling effects in kinetic models .

Q. What computational strategies are effective for simulating this compound’s reaction dynamics and isomerization pathways?

Advanced approaches combine ab initio calculations (e.g., CCSD(T)) with master equation modeling to predict pressure-dependent rate constants. For example, the isomerization of 2-methylmethylenecyclopropane to ethylidenecyclopropane requires transition state theory (TST) corrections for non-statistical dynamics . Molecular dynamics (MD) simulations further reveal torsional barriers influencing ring-opening mechanisms .

Q. How do isotopic labeling studies clarify this compound’s mechanistic role in hydrocarbon reactions?

Deuterium or ¹³C labeling tracks hydrogen migration during isomerization. For example, in the thermal interconversion of cis-1,2-dithis compound, isotopic tracing identifies preferential C-H bond cleavage sites, resolving ambiguities in [1,3]-sigmatropic shifts versus radical-mediated pathways . Mass spectrometry coupled with labeling validates proposed intermediates .

Q. What are the challenges in reconciling experimental and theoretical data on this compound’s ring strain energy?

Cyclopropane’s ring strain (~27 kcal/mol) is well-documented, but methyl substitution introduces steric and electronic effects that deviate from additive models. Challenges include:

  • Discrepancies between calorimetric measurements (e.g., heat of combustion) and computational estimates .
  • Accounting for hyperconjugation effects in DFT calculations, which may overestimate stabilization .
  • Resolving conflicting NMR coupling constants for ring protons due to dynamic puckering .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Photolysis protocols : Specify wavelength filters, ketene purity, and O₂ concentrations to minimize side reactions .
  • Characterization : Report IR/Raman spectra with resolution parameters (e.g., ±2 cm⁻¹) and reference standards .
  • Data reporting : Include raw kinetic data (e.g., Arrhenius plots) and computational input files (e.g., Gaussian log files) in supplementary materials .

Q. What statistical frameworks are appropriate for analyzing this compound’s isomerization kinetics?

Use nonlinear regression to fit time-resolved concentration data to multi-exponential decay models. For example, Bayesian inference improves uncertainty quantification in lifetime measurements (e.g., 5.40 × 10¹⁰ sec at 313 nm) . Principal component analysis (PCA) can deconvolute overlapping spectral peaks in reaction monitoring .

Data Contradiction Analysis

Q. Why do some studies report conflicting activation energies for this compound isomerization?

Variations arise from differences in:

  • Experimental conditions : Gas-phase vs. solution-phase studies .
  • Detection methods : UV absorption vs. mass spectrometry sensitivity to intermediates .
  • Theoretical approximations : Neglect of anharmonic corrections in vibrational frequency calculations .
    Resolving contradictions requires meta-analyses comparing datasets under standardized conditions .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.